molecular formula C5H2BrNO B2533662 5-Bromofuran-3-carbonitrile CAS No. 197846-10-9

5-Bromofuran-3-carbonitrile

Cat. No.: B2533662
CAS No.: 197846-10-9
M. Wt: 171.981
InChI Key: FHZRESZQRWJKKB-UHFFFAOYSA-N
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Description

5-Bromofuran-3-carbonitrile is an organic compound characterized by a furan ring substituted with a bromine atom and a nitrile group. Its molecular formula is C5H2BrNO, and it has a molecular weight of 171.98 g/mol . This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of 5-Bromofuran-3-carbonitrile is not specified in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromofuran-3-carbonitrile typically involves the bromination of furan-3-carbonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromofuran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Aryl or vinyl-substituted furans.

    Reduction Products: Amino-substituted furans.

Comparison with Similar Compounds

  • 5-Chlorofuran-3-carbonitrile
  • 5-Iodofuran-3-carbonitrile
  • 5-Fluorofuran-3-carbonitrile

Comparison: 5-Bromofuran-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it more suitable for specific synthetic applications .

Properties

IUPAC Name

5-bromofuran-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO/c6-5-1-4(2-7)3-8-5/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZRESZQRWJKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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